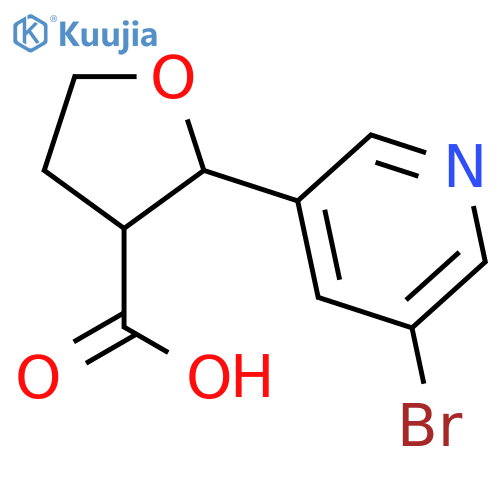Cas no 1603470-30-9 (3-Furancarboxylic acid, 2-(5-bromo-3-pyridinyl)tetrahydro-)
3-フランカルボン酸、2-(5-ブロモ-3-ピリジニル)テトラヒドロ-は、複雑な有機合成中間体として重要な化合物です。その特異な構造(フラン環とピリジン環の組み合わせ)により、医薬品や機能性材料の開発において高い応用可能性を有します。5位のブロモ基は求核置換反応に適した活性部位を提供し、テトラヒドロ化された骨格は分子の立体選択性を向上させます。高い純度(通常98%以上)で供給可能なため、精密有機合成における反応効率と再現性の確保に寄与します。特に創薬分野では、標的分子の構造多様化を可能にするキー中間体として注目されています。

1603470-30-9 structure
商品名:3-Furancarboxylic acid, 2-(5-bromo-3-pyridinyl)tetrahydro-
CAS番号:1603470-30-9
MF:C10H10BrNO3
メガワット:272.09530210495
CID:6451980
3-Furancarboxylic acid, 2-(5-bromo-3-pyridinyl)tetrahydro- 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxylic acid, 2-(5-bromo-3-pyridinyl)tetrahydro-
-
- インチ: 1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)
- InChIKey: NHZNPAYDTGNYOJ-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(O)=O)C1C1=CC(Br)=CN=C1
じっけんとくせい
- 密度みつど: 1.643±0.06 g/cm3(Predicted)
- ふってん: 423.7±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.97±0.40(Predicted)
3-Furancarboxylic acid, 2-(5-bromo-3-pyridinyl)tetrahydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-717650-1.0g |
2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
1603470-30-9 | 1g |
$0.0 | 2023-06-07 |
3-Furancarboxylic acid, 2-(5-bromo-3-pyridinyl)tetrahydro- 関連文献
-
Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1603470-30-9 (3-Furancarboxylic acid, 2-(5-bromo-3-pyridinyl)tetrahydro-) 関連製品
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
